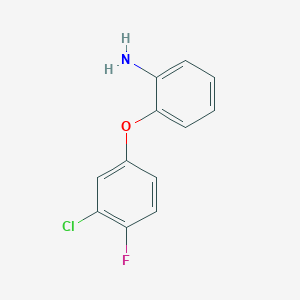

2-(3-Chloro-4-fluorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRALWLOWECKQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277876 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-38-1 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(3-Chloro-4-fluorophenoxy)aniline

The synthesis of the target molecule can be approached through several strategic pathways, each with its own set of advantages and considerations.

A primary and widely utilized method for constructing the diaryl ether linkage in this compound is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the coupling of an activated aryl halide with a phenoxide. For instance, the reaction of a suitably substituted chloronitrobenzene derivative with a fluorophenol in the presence of a base is a common strategy. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by the phenoxide nucleophile.

One documented synthesis involves the reaction of 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353) in the presence of potassium hydroxide (B78521) and fine copper at elevated temperatures. nih.gov This reaction, after subsequent reduction of the nitro group, yields a diaryl ether aniline (B41778). While this specific example leads to a different analog, the underlying principle of SNAr is directly applicable to the synthesis of this compound. The general mechanism involves the initial addition of the nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate, followed by the elimination of the leaving group. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 3,4-Dichloronitrobenzene | 4-Chlorophenol | KOH, Cu | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | 96% | nih.gov |

| N-ethyl-2,3-dichloro-6-nitroaniline | 4-Fluorophenol | Not specified | 2-Chloro-3-(4-fluorophenoxy)-2-nitro-N-ethylaniline | Not specified | google.com |

This table presents examples of nucleophilic aromatic substitution reactions used to form diaryl ether linkages, a key step in the synthesis of compounds structurally related to this compound.

A crucial step in many synthetic routes to this compound is the reduction of a nitro group to an amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation. Precursor compounds, such as the nitro-substituted diaryl ether formed via SNAr, are hydrogenated using a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com

For example, the reduction of 3-chloro-4-fluoronitrobenzene (B104753) using an iron powder in the presence of an acid is another effective method to produce 3-chloro-4-fluoroaniline (B193440), a key potential precursor. google.com Similarly, the hydrogenation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene using iron powder and acetic acid in ethanol/water affords the corresponding aniline in high yield. nih.gov These methods are readily adaptable for the synthesis of this compound from its corresponding nitro precursor.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ | 3-Chloro-4-fluoroaniline | >94% | google.com |

| 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe, Acetic Acid, EtOH/H₂O | 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | 94% | nih.gov |

| 3-Chloro-1,2-difluoro-4-nitrobenzene | Benzyl alcohol, K₂CO₃ | 3-Chloro-2-fluoro-4-(benzyloxy)nitrobenzene | 82% | google.com |

This table showcases various catalytic hydrogenation and reduction methods for preparing aniline precursors relevant to the synthesis of this compound.

Beyond the conventional SNAr and hydrogenation sequence, other synthetic strategies can be envisioned. One such approach could involve the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. This method is particularly useful for forming diaryl ether bonds, especially when the aromatic rings are not sufficiently activated for traditional SNAr.

Another potential route could involve a Smiles rearrangement, where an existing ether linkage is intramolecularly rearranged. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted to form the C-N bond of the aniline moiety at a late stage of the synthesis. These alternative pathways offer flexibility and may provide advantages in terms of substrate scope and reaction conditions.

Derivatization and Analog Design Strategies

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide range of analogs with potentially diverse properties.

The primary amine group of the aniline moiety is a key site for chemical modification. It can readily undergo a variety of reactions to introduce new functional groups.

Acylation: The aniline can be acylated with acid chlorides or anhydrides to form amides. For instance, the reaction of 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride in the presence of pyridine (B92270) yields N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. prepchem.com This introduces a reactive handle for further functionalization.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophiles.

Diazotization: The amine can be converted to a diazonium salt using nitrous acid. tib.eu This highly versatile intermediate can then be replaced by a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer or related reactions. tib.eu

Formation of Heterocycles: The aniline group can serve as a building block for the construction of various heterocyclic rings. For example, it can be condensed with appropriate reagents to form benzimidazoles, quinolines, or other fused ring systems. A documented example shows the reaction of 3-(3-Chloro-4-fluorophenyl)-2-(2-chlorophenoxy)-3,4-dihydro-2H-1,3,2-benzoxazaphosphorine 2-oxide, which involves the aniline nitrogen in a heterocyclic ring. researchgate.net

| Aniline Derivative | Reagent | Product | Reference |

| 3-Chloro-4-fluoroaniline | 2-Chloroacetyl chloride, Pyridine | N-(2-chloroacetyl)-3-chloro-4-fluoroaniline | prepchem.com |

| 3-(Chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid, PCl₃ | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | nih.gov |

This table illustrates methods for the functionalization of the aniline moiety in related compounds.

The phenoxy ring also presents opportunities for structural modification, although these transformations are generally more challenging than those on the aniline ring due to the lower reactivity of the ether-linked ring.

Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents (the chloro and fluoro groups, and the ether linkage).

Modification of Existing Substituents: The chloro and fluoro groups on the phenoxy ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions or with specific catalysts, their displacement might be possible.

The ability to modify both the aniline and phenoxy rings of this compound provides a powerful platform for generating a library of analogs for various applications.

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of this compound can be strategically approached by modifying either of the two aromatic rings or the aniline functional group. The core of this molecule is the diaryl ether linkage, which is commonly formed through well-established methods such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the coupling of a substituted phenol (B47542) with a substituted aryl halide.

In the context of creating analogues of this compound, medicinal chemists can introduce a variety of substituents to probe structure-activity relationships. For instance, modifications on the phenoxy ring could involve altering the position or nature of the halogen atoms, or introducing other functional groups like alkyl, alkoxy, or nitro groups. Similarly, the aniline ring can be substituted at different positions to modulate the electronic and steric properties of the molecule.

A general synthetic route to analogues of this compound would likely involve the coupling of a substituted 2-aminophenol (B121084) with a substituted 1-chloro-3-fluoro-benzene derivative, or a similar strategy where the final amino group is introduced in a later step, for example, by reduction of a nitro group.

A plausible synthetic approach for an analogue is depicted below:

Scheme 1: Hypothetical Synthesis of a this compound Analogue

This two-step process allows for the introduction of diversity at various positions on both aromatic rings. The initial Ullmann condensation forges the diaryl ether bond, followed by a reduction of the nitro group to the desired aniline.

Below is a table of potential novel structural analogues and the corresponding precursors that could be used in their synthesis.

Table 1: Hypothetical Novel Structural Analogues of this compound and Their Precursors

| Analogue Name | Phenolic Precursor | Aryl Halide Precursor |

|---|---|---|

| 2-(3,5-Dichloro-4-fluorophenoxy)aniline | 2-Aminophenol | 1,3,5-Trichloro-2-fluorobenzene |

| 2-(3-Chloro-4-fluoro-5-methylphenoxy)aniline | 2-Amino-5-methylphenol | 1,3-Dichloro-4-fluorobenzene |

| 4-Methyl-2-(3-chloro-4-fluorophenoxy)aniline | 4-Methyl-2-aminophenol | 1,3-Dichloro-4-fluorobenzene |

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound and its analogues involves several key chemical transformations, the mechanisms of which are well-understood in organic chemistry. The formation of the diaryl ether linkage is central to the synthesis, and it is typically achieved via an Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol, or amine. prepchem.com In the synthesis of a diaryl ether, a copper(I) catalyst is often used. The reaction is thought to proceed through an oxidative addition of the copper(I) species to the aryl halide, forming a copper(III) intermediate. This is followed by a reductive elimination step that forms the C-O bond of the ether and regenerates the copper(I) catalyst. nih.gov The reaction generally requires high temperatures and polar aprotic solvents. prepchem.com

An alternative pathway for the formation of the diaryl ether is nucleophilic aromatic substitution (SNAr) . This reaction occurs when an aryl halide with strong electron-withdrawing groups is treated with a nucleophile. google.comscielo.br The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. google.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. google.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex. scielo.br

Another key reaction in the synthesis of this compound is the reduction of a nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction can also be carried out using reducing agents like iron powder in acidic medium. nih.gov

The following table summarizes the key features of these important reaction mechanisms.

Table 2: Key Features of Reaction Mechanisms in the Synthesis of this compound

| Reaction Mechanism | Key Features |

|---|---|

| Ullmann Condensation | - Copper-catalyzed cross-coupling reaction. prepchem.com- Forms C-O, C-N, or C-S bonds. prepchem.com- Typically requires high temperatures and polar aprotic solvents. prepchem.com- Mechanism involves oxidative addition and reductive elimination. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | - Occurs on electron-deficient aromatic rings. google.comscielo.br- Requires strong electron-withdrawing groups ortho/para to the leaving group. scielo.br- Proceeds via a two-step addition-elimination mechanism. google.com- Forms a resonance-stabilized Meisenheimer complex intermediate. google.com |

| Nitro Group Reduction | - Converts a nitro group (-NO2) to an amino group (-NH2). - Commonly achieved by catalytic hydrogenation (e.g., H2/Pd-C).- Can also be performed with metals in acid (e.g., Fe/HCl). nih.gov |

Advanced Structural and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2-(3-Chloro-4-fluorophenoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR studies provide detailed information about the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum of this compound displays a series of signals corresponding to the aromatic and amine protons. In a typical solvent like CDCl₃, the amine (NH₂) protons are expected to appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons on the two phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the chloro, fluoro, and phenoxy substituents. For the related compound 3-Chloro-4-fluoroaniline (B193440), proton signals have been observed at approximately 6.91, 6.68, and 6.49 ppm, with the amine protons appearing around 3.59 ppm in CDCl₃. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Carbons bonded to electronegative atoms like chlorine, fluorine, and oxygen will be deshielded and appear at higher chemical shifts (downfield). For instance, in aniline (B41778), the carbon atoms exhibit shifts at approximately 146.4, 129.3, 118.6, and 115.1 ppm. rsc.org The introduction of the chloro and fluoro substituents, as well as the ether linkage, will significantly alter these values, providing key structural insights.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful probe for structural and conformational analysis. Studies on various fluorine-substituted anilines have shown that ¹⁹F chemical shifts can vary significantly, with total shifts between conjugate acid and base forms ranging from 5 to 15 ppm. nih.gov This sensitivity can be harnessed to study intermolecular interactions and electronic effects within the molecule.

Interactive Data Table: NMR Data for Related Aniline Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Aniline | CDCl₃ | 3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, ArH), 6.89 (t, J=7.3 Hz, 1H, ArH), 7.28 (t, J=7.3 Hz, 2H, ArH) | 115.24, 118.76, 129.43, 146.59 | rsc.org |

| 4-Fluoroaniline | CDCl₃ | 6.82 (m), 6.59 (m), 3.45 (br s, NH₂) | Not specified | chemicalbook.com |

| 3-Chloro-4-fluoroaniline | CDCl₃ | A 6.907, B 6.676, C 6.488, D 3.59 | Not specified | chemicalbook.com |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.netresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

N-H stretching: The amine group will show characteristic symmetric and asymmetric stretching bands, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage will have a characteristic asymmetric stretching band, usually around 1200-1250 cm⁻¹.

C-F stretching: The C-F bond will exhibit a strong absorption band in the range of 1000-1400 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is typically found in the lower frequency region of 550-850 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman scattering. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

LC-MS and ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is a common method for analyzing non-volatile compounds like this compound. In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the precise determination of the molecular formula. For this compound (C₁₃H₁₀Cl F N O), the expected monoisotopic mass is approximately 251.0513 Da. nih.gov

Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information. For this compound, expected fragmentation pathways could include cleavage of the ether bond, loss of the chloro or fluoro substituents, and fragmentation of the aniline or phenoxy rings. Analysis of these fragment ions helps to confirm the connectivity of the molecule. Studies on related compounds like 3-chloro-4-fluoroaniline have utilized HPLC-MS/MS for metabolite identification, demonstrating the utility of this technique in analyzing complex mixtures and identifying structurally related compounds. nih.govresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Elucidation and Solid-State Conformation

Interactive Data Table: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| N[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline | Monoclinic | Not specified | 3.878(2) | 10.809(1) | 26.262(2) | 94.17(7) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted aromatic systems. The aniline and phenoxy chromophores will give rise to π → π* transitions. The presence of the chloro, fluoro, and amino substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The degree of conjugation between the two aromatic rings, which is dependent on the dihedral angle at the ether linkage, will also significantly affect the UV-Vis spectrum. Increased conjugation generally leads to a red shift (shift to longer wavelengths) of the absorption bands. Detailed investigations on similar molecules have used UV-Vis spectroscopy to analyze their photo response and determine their optical band gap. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Vibrational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and vibrational spectra of molecules. nanobioletters.com These calculations provide a theoretical framework to understand and predict the behavior of chemical systems.

For aniline (B41778) and its derivatives, the amino group plays a crucial role in their interaction with biological receptors. researchgate.net DFT has been employed to study chloro-substituted anilines, providing insights into their structural and spectral characteristics. researchgate.net In a study on 3-chloro-4-methyl aniline, DFT calculations using the B3LYP and BLYP functionals with a 6-31G(d) basis set were performed to determine the optimized molecular geometry and vibrational frequencies. The results showed good correlation with experimental data for the parent aniline molecule. researchgate.net

Such computational analyses allow for the determination of various molecular properties, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nanobioletters.com Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions of a molecule that are prone to electrophilic or nucleophilic attack, thereby providing insights into its chemical reactivity. nanobioletters.com The combination of experimental and DFT studies offers a comprehensive understanding of the molecular characteristics. nanobioletters.com

Table 1: Selected Calculated Properties for Aniline Derivatives

| Property | Method | Value | Reference |

| Optimized Bond Lengths (C-C) | B3LYP/6-31G(d) | ~1.39 Å | researchgate.net |

| Optimized Bond Angles (C-C-C) | BLYP/6-31G(d) | ~120° | researchgate.net |

| Vibrational Frequencies (N-H stretch) | B3LYP/6-31G(d) | ~3400-3500 cm⁻¹ | researchgate.net |

Note: The values presented are approximate and are based on calculations for similar aniline derivatives. Specific values for 2-(3-Chloro-4-fluorophenoxy)aniline would require dedicated DFT calculations.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein. globalresearchonline.netasiapharmaceutics.info

In the context of aniline derivatives, molecular docking studies have been used to evaluate their potential as inhibitors of various enzymes. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine were designed and docked against the monoamine oxidase-B (MAO-B) enzyme to assess their potential as anti-Parkinson's agents. asiapharmaceutics.info The study revealed that compounds with strong electron-withdrawing groups, such as nitro, chloro, and fluoro groups, exhibited higher binding affinities. asiapharmaceutics.info Similarly, docking studies on aniline derivatives with a carbonyl group have been conducted to evaluate their antibacterial activity against E. coli. globalresearchonline.net

These studies typically involve preparing the ligand and protein structures, performing the docking using software like AutoDock or Glide, and analyzing the resulting poses to identify key interactions such as hydrogen bonds and hydrophobic interactions. globalresearchonline.net The results of molecular docking can guide the synthesis of more potent and selective inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for Aniline Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| C23 (N-(3-chloro-4-fluorophenyl)-1-(4-nitrophenyl)methanimine) | MAO-B | - | - |

| C33 (N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)methanimine) | MAO-B | - | - |

| Compound 2e (dichloro aniline derivative) | E. coli protein (PDB: 2Y2T) | - | GLN 93, GLN 94, PRO 97 |

Note: Specific docking scores are often dependent on the software and parameters used and are not always reported in a standardized manner.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds. researchgate.net

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to develop a model that correlates these descriptors with the observed activity.

For chloroquinoline derivatives, QSAR modeling has been used to predict their acute toxicity (LD50 values) in rats. researchgate.net Various QSAR methodologies, such as hierarchical clustering and nearest neighbor analysis, can be employed to build predictive models. researchgate.net These models can play a crucial role in the early stages of drug development by identifying potentially toxic compounds before they are synthesized and tested in vivo.

Pharmacophore Modeling for Ligand Design and Discovery

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential steric and electronic features of a ligand that are required for optimal binding to a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach has been successfully used to identify inhibitors for various targets, including the SARS-CoV-2 papain-like protease. nih.gov

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Binding

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while MD simulations provide a detailed picture of the atomic motions and interactions within a molecular system.

MD simulations are particularly useful for understanding how a ligand binds to its target protein and for assessing the stability of the resulting complex. nih.gov By simulating the protein-ligand complex in a realistic environment (e.g., in water), researchers can observe the flexibility of both the ligand and the protein, identify key interactions that stabilize the complex, and calculate the binding free energy. nih.gov

For example, MD simulations of kojic acid derivatives as tyrosinase inhibitors revealed that one enantiomer formed a more stable complex with the enzyme than the other. nih.gov Analysis of the root mean square deviation (RMSD) during the simulation can indicate whether the system has reached equilibrium and how stable the protein-ligand complex is over time. nih.gov

Investigation of Biological Target Interactions and Mechanistic Pathways in Vitro/pre Clinical Research

Enzyme Inhibition Studies and Mechanistic Insights

Death-Associated Protein Kinase 1 (DAPK1) Inhibition and Selectivity Studies

Currently, there is no publicly available scientific literature detailing the inhibitory activity or selectivity of 2-(3-Chloro-4-fluorophenoxy)aniline specifically against Death-Associated Protein Kinase 1 (DAPK1).

c-Met Kinase Inhibition and Structure-Inhibition Relationships

There is no available research data on the specific inhibitory effects or structure-inhibition relationships of this compound concerning c-Met kinase.

Cholinesterase, Tyrosinase, and Urease Inhibition Profiling

No studies have been found in the public domain that profile the inhibitory activity of this compound against the enzymes cholinesterase, tyrosinase, or urease.

Modulation of Ion Channel Activity (e.g., Voltage-Gated Calcium Channels) and Mechanistic Pathways

Information regarding the modulation of ion channel activity, such as voltage-gated calcium channels, by this compound and its associated mechanistic pathways is not available in the current scientific literature.

Antiparasitic Activity Mechanisms (e.g., Antiplasmodial Activity against Plasmodium falciparum Strains)

There are no available studies that investigate the antiparasitic or antiplasmodial activity and the corresponding mechanisms of action for this compound against Plasmodium falciparum or other parasitic strains.

Antimicrobial Activity Mechanisms against Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)

The antimicrobial activity and the mechanisms of action of this compound against gram-positive or gram-negative bacterial strains have not been reported in the available scientific research.

Comprehensive Structure-Activity Relationship (SAR) Derivation for Defined Biological Effects

A comprehensive structure-activity relationship (SAR) analysis for this compound regarding specific biological effects cannot be derived, as there is no foundational biological activity data for the compound itself. SAR studies are contingent on comparing the activity of a lead compound to its various modified analogues. While SAR has been explored for classes of compounds that use a chloro-fluoro-substituted aniline (B41778) or phenoxy aniline as a foundational fragment, these analyses relate to the activity of the final, complex derivatives. For instance, in the development of kinase inhibitors, modifications to the aniline-based portion of the molecule have been shown to significantly impact potency and selectivity. nih.gov However, without initial data on the biological effects of this compound, no such analysis can be performed for this specific molecule.

Advanced Analytical Methodologies for Quantification and Detection in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of aniline (B41778) derivatives due to its versatility and separation efficiency. When coupled with advanced detection techniques, it provides the high sensitivity and selectivity required for complex research matrices.

Electrochemical Detection (EC) : An HPLC method with electrochemical detection has been successfully developed for monitoring the major urinary metabolite of the related compound, 3-chloro-4-fluoroaniline (B193440) (CFA), namely 2-amino-4-chloro-5-fluorophenyl sulphate. This technique offers significant advantages over gas chromatography, as it does not require a derivatization step, leading to a faster and more cost-effective analysis. researchgate.net The limit of detection for the metabolite was reported to be less than or equal to 0.01 mg/L (as CFA equivalent), with a coefficient of variation of 4% over a concentration range of 1–15 mg/L. researchgate.net

Mass Spectrometry (MS) : The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) provides unparalleled specificity and sensitivity for the identification and quantification of compounds and their metabolites. In studies of CFA, HPLC-MS/MS was instrumental in identifying key metabolites, such as 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. researchgate.net This powerful combination allows for the confident structural elucidation of metabolites in complex biological fluids.

| Parameter | HPLC with Electrochemical Detection | HPLC with Mass Spectrometry |

| Analyte | 2-amino-4-chloro-5-fluorophenyl sulphate | 3-chloro-4-fluoroaniline and its metabolites |

| Detection Limit | ≤ 0.01 mg/L | Not specified, but generally very low |

| Key Advantage | No derivatization required, faster, cheaper | High specificity and structural elucidation |

Gas Chromatography (GC) with Specific Detection for Metabolite Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like aniline derivatives, derivatization is often necessary to improve their thermal stability and chromatographic behavior.

Nitrogen-Phosphorus Detector (NPD) : GC equipped with a nitrogen-phosphorus detector (NPD), also known as a thermionic specific detector (TSD), is highly selective for nitrogen-containing compounds. This makes it particularly suitable for the analysis of anilines and their metabolites. The EPA Method 8131 outlines the use of GC with a specific detector for determining the concentration of aniline and its derivatives in extracts from environmental samples. epa.gov While this method provides robust quantification, it is noted that HPLC is a good alternative as it often does not require derivatization, simplifying the analytical process. thermofisher.com

In a comparative study for a metabolite of CFA, the performance of a GC method with a nitrogen-trap detector (GC/NT) was compared to an HPLC/EC method. researchgate.net Both methods showed good correlation, but the HPLC method was deemed superior due to the elimination of the need for derivatization. researchgate.net

| Method | Detector | Key Features |

| GC | Nitrogen-Phosphorus Detector (NPD) | High selectivity for nitrogenous compounds. epa.gov |

| GC | Nitrogen-Trap (NT) | Used for metabolite analysis, but may require derivatization. researchgate.net |

Chromatographic Separation and Purification Techniques for Research Applications

For research applications that require the isolation and purification of 2-(3-Chloro-4-fluorophenoxy)aniline or its derivatives, various chromatographic techniques are employed. Column chromatography is a fundamental technique for the purification of reaction products. In the synthesis of a related compound, 3-chloro-4-(phenethyloxy)aniline, column chromatography with a silica gel stationary phase and a petroleum ether/ethyl acetate mobile phase was used to obtain the purified product.

For more demanding separations, preparative HPLC can be utilized to isolate compounds with high purity. The choice of stationary and mobile phases is critical and would be determined based on the polarity and other physicochemical properties of this compound.

Sample Preparation Strategies for Complex Biological and Environmental Matrices in Research

The successful analysis of trace levels of this compound in complex matrices like biological fluids and environmental samples is highly dependent on the sample preparation strategy. The goal is to extract the analyte of interest, remove interferences, and concentrate the sample.

Liquid-Liquid Extraction (LLE) : LLE is a conventional and widely used technique. For the analysis of anilines in wastewater, extraction with methylene chloride at a pH of 11 has been shown to be effective. The extract is then concentrated before analysis.

Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient alternative to LLE. It offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation. On-line SPE coupled with HPLC is a powerful approach for the determination of aniline and its derivatives in drinking and environmental waters, as it is fully automated and provides strict process control. thermofisher.com

For biological samples, such as urine, direct analysis may be possible with a sufficiently sensitive and selective analytical method like HPLC/EC. researchgate.net However, for other biological matrices or when higher sensitivity is required, extraction and cleanup steps are necessary. In the analysis of aniline in air samples collected on adsorbent tubes, the samples are desorbed with methanol containing ammonium hydroxide (B78521) before GC analysis. osha.gov

| Matrix | Sample Preparation Technique | Key Considerations |

| Wastewater | Liquid-Liquid Extraction (LLE) | pH adjustment is crucial for efficient extraction. |

| Environmental and Drinking Water | Solid-Phase Extraction (SPE), especially on-line SPE | Offers automation, time savings, and high efficiency. thermofisher.com |

| Urine | Direct analysis or extraction | Direct analysis is possible with sensitive methods. researchgate.net |

| Air (adsorbent tubes) | Solvent desorption | Choice of desorption solvent is critical for recovery. osha.gov |

Future Research Directions and Translational Perspectives in Chemical Biology

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Specificity

The diaryl ether motif is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules. nih.gov The rational design of next-generation analogues of 2-(3-chloro-4-fluorophenoxy)aniline is a promising avenue for enhancing therapeutic specificity and potency. A key strategy involves modifying the substitution pattern on the aromatic rings to optimize interactions with specific biological targets, such as protein kinases. nih.gov For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity for the target protein.

Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new derivatives with improved pharmacological profiles. researchgate.net Techniques like computational modeling and molecular docking can predict the binding modes of analogues within the active sites of target proteins, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in cancer. nih.gov This allows for the design of compounds with a higher degree of specificity, minimizing off-target effects.

A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, designed based on the Lapatinib skeleton, have shown potential as dual EGFR/ErbB-2 kinase inhibitors. nih.gov This highlights the utility of the chloro- and fluoro-substituted aniline (B41778) core in developing potent enzyme inhibitors.

Integration of Omics Data for Systems-Level Understanding of Biological Interactions

To gain a comprehensive understanding of the biological effects of this compound and its analogues, integrating data from various "omics" technologies is essential. Systems biology approaches, including genomics, proteomics, and metabolomics, can provide a global view of the cellular pathways modulated by these compounds. benthamscience.com

For example, treating cancer cell lines with these diaryl ether derivatives and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can help identify the full spectrum of their biological targets and off-target effects. benthamscience.com This information is invaluable for predicting potential therapeutic efficacy and understanding mechanisms of action and resistance.

Such high-throughput technologies can reveal novel targets and pathways affected by the compound, moving beyond a single-target-focused approach to a more holistic understanding of its biological impact. benthamscience.com

Advancements in Asymmetric Synthesis for Stereoselective Derivatives

The concept of chirality is central to drug action, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. ic.ac.uk The diaryl ether scaffold of this compound can possess axial chirality due to restricted rotation around the C-O bond, leading to atropisomers. researchgate.netnih.gov The catalytic asymmetric synthesis of such atropisomeric diaryl ethers is a rapidly developing field. snnu.edu.cnnih.gov

Recent advancements have focused on organocatalyzed and transition-metal-catalyzed methods to achieve high enantioselectivity in the synthesis of axially chiral diaryl ethers. researchgate.netnih.gov Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the enantioselective desymmetrization of prochiral diaryl ether precursors. nih.govsnnu.edu.cn

Developing stereoselective synthetic routes to access enantiomerically pure forms of this compound derivatives is a critical future direction. This will enable the detailed investigation of the biological activities of individual atropisomers, potentially leading to the discovery of more potent and selective therapeutic agents with improved safety profiles. ic.ac.uk

Exploration of Novel Therapeutic Target Identification and Validation

The diaryl ether scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov While kinases are prominent targets, future research should focus on identifying and validating novel therapeutic targets for this compound and its derivatives.

One approach is to screen these compounds against large panels of biological targets, such as the human kinome, to identify unexpected interactions. nih.gov For instance, diaryl ether-based compounds have been identified as ligands for the estrogen-related receptor α (ERRα), an orphan nuclear receptor involved in energy homeostasis, suggesting potential applications in metabolic diseases like diabetes. researchgate.netnih.govelectronicsandbooks.com

Furthermore, target deconvolution strategies, which aim to identify the specific cellular targets responsible for a compound's observed phenotype, will be crucial. These methods can range from affinity-based proteomics to genetic approaches and will be instrumental in uncovering new therapeutic opportunities for this class of molecules.

Application in Chemical Probe Development for Investigating Biological Systems

Chemical probes are small molecules used to study the function of proteins and biological pathways. The this compound scaffold provides an excellent starting point for the development of such probes. nih.gov By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of active analogues, researchers can create tools to visualize and track the localization and interactions of their target proteins within living cells.

Moreover, the development of covalent or photo-reactive probes based on this scaffold can enable the irreversible labeling and subsequent identification of target proteins from complex biological mixtures. For example, the incorporation of a sulfonyl fluoride (B91410) moiety has been used to create covalent probes for cereblon, an E3 ubiquitin ligase component. rsc.org This approach could be adapted for diaryl ether compounds to identify their direct binding partners.

The creation of a library of chemical probes derived from this compound would provide valuable tools for the broader scientific community to investigate a range of biological processes, from fundamental cell biology to disease pathogenesis. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-(3-Chloro-4-fluorophenoxy)aniline, and how can reaction yields be improved?

A practical synthesis involves condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol using potassium carbonate as a base, followed by reduction of the nitro group with Fe/NH4Cl. Key considerations include:

- Catalyst selection : Potassium carbonate facilitates nucleophilic substitution by deprotonating the phenolic hydroxyl group .

- Reduction efficiency : Fe/NH4Cl reduces nitro groups to amines with minimal byproducts, achieving an 82% overall yield.

- Purification : Thin-layer chromatography (TLC) and recrystallization are critical for isolating the product.

For yield optimization, monitor reaction progress via TLC and adjust stoichiometric ratios to minimize side reactions .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization includes:

- 1H-NMR : Confirms the amine group (-NH2) and aromatic substitution patterns.

- Melting point analysis : Validates purity and consistency with literature values.

- TLC : Monitors reaction progress and isolates intermediates.

For advanced purity assessment, combine HPLC with UV detection to quantify trace impurities (e.g., unreacted starting materials) .

Q. How should researchers handle safety risks associated with chlorinated/fluorinated aniline derivatives?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact.

- Waste disposal : Neutralize acidic or basic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

- HOMO-LUMO analysis : Predicts susceptibility to electrophilic attack at the para position relative to the amine group.

- Molecular electrostatic potential (MEP) maps : Highlight regions of high electron density (e.g., the phenoxy oxygen) that may participate in hydrogen bonding or catalysis .

Software like Gaussian or ORCA is recommended for these simulations .

Q. What strategies resolve contradictions in crystallographic data for halogenated aniline derivatives?

- Twinned data refinement : Use SHELXL to handle twinning in crystals, common in halogenated compounds due to symmetry ambiguities .

- Validation tools : Employ checkCIF/PLATON to identify overfitting or missed symmetry elements.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline) to validate bond lengths and angles .

Q. How can reaction mechanisms for nucleophilic substitution in this compound be experimentally verified?

- Isotopic labeling : Replace chlorine with ³⁶Cl to track substitution pathways via radiometric detection.

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to distinguish SN1 vs. SN2 mechanisms.

- Intermediate trapping : Use low-temperature NMR to identify transient species like Meisenheimer complexes .

Q. What role does the fluorine substituent play in modulating the compound’s electronic properties?

Fluorine’s strong electron-withdrawing effect:

- Reduces electron density on the aromatic ring, directing electrophilic attacks to the meta position relative to the phenoxy group.

- Enhances stability : Fluorine’s inductive effect stabilizes the amine group against oxidation.

Experimental validation via cyclic voltammetry can quantify oxidation potentials .

Q. How can researchers access high-quality structural data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.